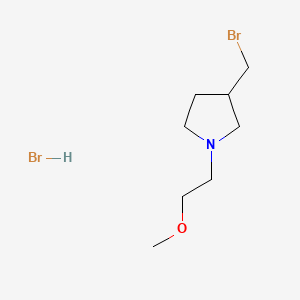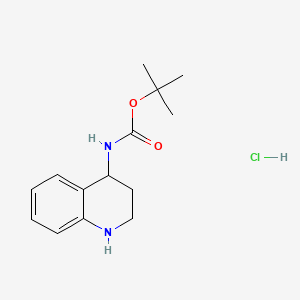![molecular formula C7H16ClNS B15299304 Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
Methyl[(thian-3-yl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[(thian-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C3H6ClN5. It is a derivative of thian-3-ylmethylamine, where the amine group is methylated and combined with hydrochloride. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(thian-3-yl)methyl]amine hydrochloride typically involves the reaction of thian-3-ylmethylamine with methylating agents under controlled conditions. One common method is the reaction of thian-3-ylmethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[(thian-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the thian-3-ylmethylamine moiety.
Reduction: Reduced forms of the compound, often leading to the formation of primary amines.
Substitution: Substituted derivatives with various functional groups replacing the methyl group.
Applications De Recherche Scientifique
Methyl[(thian-3-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl[(thian-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thian-3-ylmethylamine: The parent compound without the methyl group.
Methylamine: A simpler amine with a single methyl group.
Thian-3-ylmethylamine derivatives: Various derivatives with different substituents on the thian-3-ylmethylamine moiety.
Uniqueness
Methyl[(thian-3-yl)methyl]amine hydrochloride is unique due to its specific structure, which combines the properties of thian-3-ylmethylamine and methylamine. This combination allows it to exhibit distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H16ClNS |
|---|---|
Poids moléculaire |
181.73 g/mol |
Nom IUPAC |
N-methyl-1-(thian-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-8-5-7-3-2-4-9-6-7;/h7-8H,2-6H2,1H3;1H |
Clé InChI |
SKOUKTNLIZQKRT-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCCSC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
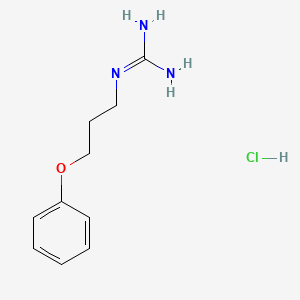

![7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B15299252.png)

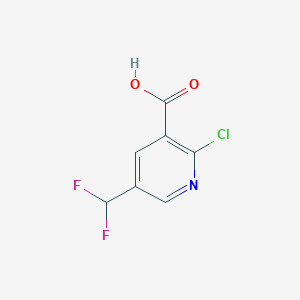
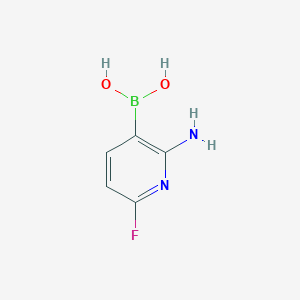

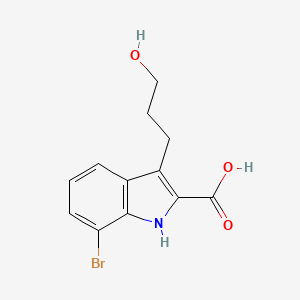

![5-Azaspiro[3.5]nonan-2-one](/img/structure/B15299291.png)

